molecular formula C17H12BrN3O B11448311 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11448311
M. Wt: 354.2 g/mol
InChI Key: DBLSALGHKNXTNM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromophenyl and a furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the condensation of a bromophenyl hydrazine derivative with a furan-2-yl ketone, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the furan ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it relevant for research in drug development:

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. In vitro studies have shown that 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

Kinase Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways related to cancer progression:

  • Aurora Kinase Inhibition : Similar compounds have shown efficacy against aurora kinases, which are crucial for mitosis. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects:

  • Phosphodiesterase Inhibition : Some derivatives have been found to selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation compared to control groups, suggesting its potential as a lead compound for further development.

Case Study 2: Kinase Activity Profiling

In another study focusing on kinase inhibition, the compound was tested against a panel of kinases. It exhibited selective inhibition of aurora kinases, providing insights into its mechanism of action and supporting its development as an anticancer agent.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of related compounds within the pyrazolo[1,5-a]pyrimidine family:

Compound NameAnticancer ActivityKinase InhibitionAnti-inflammatory Activity
Compound AIC50 = 27.6 μMYesModerate
Compound BIC50 = 15.4 μMYesHigh
This compound IC50 = TBD Yes Potentially High

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The bromophenyl and furan substituents can enhance binding affinity to certain enzymes or receptors, influencing their activity. The pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromophenyl and furan substituents, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs .

Biological Activity

3-(4-Bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3OC_{13}H_{10}BrN_3O, with a molecular weight of approximately 292.14 g/mol. The structure features a bromophenyl group and a furan moiety, contributing to its unique biological properties.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophiles. Specific methods for synthesizing derivatives like this compound have been documented in literature, emphasizing the importance of substituent effects on biological activity .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)8.9Cell cycle arrest
HeLa (Cervical)12.3Inhibition of proliferation

Enzyme Inhibition

In addition to anticancer activity, this compound has shown promise as an enzyme inhibitor. Studies have reported its ability to inhibit specific kinases involved in cancer progression, making it a potential candidate for targeted therapy . The selectivity and potency against these enzymes can be attributed to the structural features that allow for effective binding.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Study on MCF-7 Cells : A study published in MDPI demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells compared to control groups .
  • In Vivo Efficacy : In animal models, administration of this compound led to tumor size reduction in xenograft models of lung cancer, suggesting potential for further development into a therapeutic agent .

Properties

Molecular Formula

C17H12BrN3O

Molecular Weight

354.2 g/mol

IUPAC Name

3-(4-bromophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12BrN3O/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3

InChI Key

DBLSALGHKNXTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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